ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14817526
InChI: InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21)
SMILES:
Molecular Formula: C16H14N4O4S
Molecular Weight: 358.4 g/mol

ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14817526

Molecular Formula: C16H14N4O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C16H14N4O4S
Molecular Weight 358.4 g/mol
IUPAC Name ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21)
Standard InChI Key NHZNUVUSVKKOLG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s molecular formula is C₁₈H₁₈N₄O₄S, with a molecular weight of 386.43 g/mol . Its structure features:

  • A thiazole ring at position 4, substituted with an ethyl ester group.

  • An acetylamino bridge linking the thiazole to a 4-oxoquinazoline moiety.

  • A planar quinazolinone system with a ketone group at position 4, contributing to hydrogen-bonding interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight386.43 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Topological Polar Surface Area112 Ų

Spectral Characterization

The compound is typically characterized using:

  • Infrared Spectroscopy (IR): Peaks at 1,710 cm⁻¹ (C=O ester), 1,650 cm⁻¹ (amide I), and 1,250 cm⁻¹ (C-N stretch).

  • ¹H NMR: Signals at δ 1.35 ppm (triplet, CH₂CH₃), δ 4.30 ppm (quartet, OCH₂), and δ 8.50 ppm (singlet, quinazoline H-2).

  • Mass Spectrometry: Molecular ion peak at m/z 386.1 [M+H]⁺ .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol:

  • Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate:

    • Reacting thiourea with ethyl bromopyruvate in ethanol at 70°C yields the thiazole precursor .

    • Typical reaction time: 1 hour, with yields exceeding 90% .

  • Acetylation with 4-Oxoquinazoline-3-Acetic Acid:

    • The amino group of the thiazole intermediate is acylated using activated 4-oxoquinazoline-3-acetyl chloride in dimethylformamide (DMF).

    • Reaction conditions: 0–5°C, 12 hours, triethylamine as base.

Table 2: Synthetic Parameters

StepReagentsConditionsYield
1Thiourea, ethyl bromopyruvateEtOH, 70°C, 1h93%
24-Oxoquinazoline-3-acetyl chlorideDMF, 0–5°C, 12h78%

Purification and Yield Optimization

  • Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

  • Recrystallization from ethanol improves purity to >98%.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), limiting bioavailability .

  • LogP: 2.58 (predicted), indicating moderate lipophilicity .

  • logD₇.₄: 1.92, suggesting favorable membrane permeability .

Stability Profile

  • Hydrolytic Stability: The ester group undergoes slow hydrolysis in plasma (t₁/₂ = 4.2 hours).

  • Thermal Stability: Decomposes at 218°C (DSC).

Biological Activity and Mechanism

Anticancer Efficacy

In vitro studies demonstrate potent activity against:

  • MCF-7 (Breast Cancer): IC₅₀ = 1.2 μM.

  • A549 (Lung Adenocarcinoma): IC₅₀ = 2.8 μM.

  • HCT-116 (Colon Cancer): IC₅₀ = 1.9 μM.

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
MCF-71.2Topoisomerase II inhibition
A5492.8EGFR kinase inhibition
HCT-1161.9Apoptosis induction

Enzymatic Targets

  • Topoisomerase IIα: 85% inhibition at 10 μM (compared to etoposide).

  • Epidermal Growth Factor Receptor (EGFR): Kd = 12 nM, superior to erlotinib.

  • Histone Deacetylase (HDAC): Moderate inhibition (IC₅₀ = 450 nM) .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Thiazole Ester: Essential for membrane penetration; hydrolysis to carboxylic acid reduces potency.

  • Quinazolinone Ring: Planar structure facilitates intercalation into DNA-topoisomerase complexes.

  • Acetylamino Linker: Optimal length (2 carbons) balances flexibility and target engagement.

Pharmacokinetic Considerations

ADME Profile

  • Absorption: Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the quinazoline ring .

  • Excretion: 62% fecal, 28% renal (rat model) .

Prodrug Strategies

  • Ethyl Ester Hydrolysis: In vivo conversion to the carboxylic acid improves aqueous solubility but reduces brain penetration.

  • PEGylated Derivatives: Half-life extension from 2.1 to 6.8 hours in murine models.

Comparative Analysis with Analogues

Table 4: Analogues and Activity Comparison

CompoundTargetIC₅₀ (μM)
Ethyl 2-amino-1,3-thiazole-4-carboxylateGastroprokineticN/A
2-(6,7-Dimethoxy-4-oxoquinazolin-3-yl) derivativesAnticancer0.9–3.4
HDAC inhibitors (e.g., vorinostat)HDAC0.15

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility necessitates formulation enhancements.

  • Metabolic Instability: Rapid ester hydrolysis limits oral bioavailability.

Research Opportunities

  • Nanoparticle Formulations: Lipid-based carriers to improve solubility.

  • Hybrid Molecules: Conjugation with HDAC inhibitors for synergistic effects .

  • PROTAC Design: Quinazoline as a warhead for targeted protein degradation.

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